molecular formula C18H15ClN4O5S3 B2955602 Methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)-4-chlorobenzoate CAS No. 1242902-48-2

Methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)-4-chlorobenzoate

Cat. No.: B2955602
CAS No.: 1242902-48-2
M. Wt: 498.97
InChI Key: XRYQOIHBQPRJMY-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)-4-chlorobenzoate is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a sulfonyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)-4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzoate moiety.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Substituted benzoates or pyrimidines.

Scientific Research Applications

Methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)-4-chlorobenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The pyrimidine ring may interact with nucleic acids or proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate
  • Methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)-4-methylbenzoate

Uniqueness: Methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)-4-chlorobenzoate is unique due to the presence of the chlorobenzoate moiety, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different substituents on the benzoate ring.

Properties

IUPAC Name

methyl 2-[[2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanylacetyl]amino]-4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O5S3/c1-28-17(25)11-5-4-10(19)7-12(11)22-14(24)9-30-18-21-8-13(16(20)23-18)31(26,27)15-3-2-6-29-15/h2-8H,9H2,1H3,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYQOIHBQPRJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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